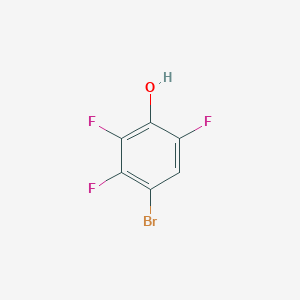

4-溴-2,3,6-三氟苯酚

描述

The compound 4-Bromo-2,3,6-trifluorophenol is a brominated and fluorinated phenol derivative. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromo- and trifluoromethyl-substituted organic molecules. These papers discuss various synthetic methods, molecular structures, chemical reactions, and physical and chemical properties of compounds that are structurally similar or related to 4-Bromo-2,3,6-trifluorophenol.

Synthesis Analysis

The synthesis of related compounds often involves halogenation, as seen in the preparation of 4'-bromophenacyl triflate, which is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide . Similarly, 2-bromo-3,3,3-trifluoropropene is used as a coupling partner in photocatalytic reactions , and 3-bromo-1,1,1-trifluoroacetone serves as a versatile building block for various trifluoromethylated compounds . These methods could potentially be adapted for the synthesis of 4-Bromo-2,3,6-trifluorophenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Bromo-2,3,6-trifluorophenol, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromides, has been elucidated using single-crystal X-ray diffraction . These structures exhibit interesting features like hydrogen bonding and halogen bonding, which could also be relevant to the molecular structure of 4-Bromo-2,3,6-trifluorophenol.

Chemical Reactions Analysis

The reactivity of bromo- and trifluoromethyl-substituted compounds is diverse. For instance, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene shows electrophilic reactivity towards various nucleophiles, leading to substitution products or products from allylic rearrangement . The reactions of 2-bromo-3,4,5,6-tetrafluorophenyllithium with different reagents have been studied, showing stability and benzyne formation . These studies provide a foundation for understanding the potential reactivity of 4-Bromo-2,3,6-trifluorophenol with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethyl-substituted compounds are influenced by the presence of these substituents. For example, the stability of 4'-bromophenacyl triflate and its reactivity in esterification reactions , as well as the photocatalytic properties of 2-bromo-3,3,3-trifluoropropene , highlight the impact of these groups on the properties of the molecules. These insights can be extrapolated to predict the properties of 4-Bromo-2,3,6-trifluorophenol, such as its potential stability, reactivity, and suitability for use in various chemical transformations.

科学研究应用

色谱中的衍生化

4-溴-2,3,6-三氟苯酚用于羧酸的衍生化,以便在高效液相色谱中进行分光光度检测。这一应用增强了对各种羧酸的检测和分析,包括单羧酸、二羧酸和三羧酸,以及受位阻的羧酸 (Ingalls, Minkler, Hoppel, & Nordlander, 1984)。

有机合成

该化合物在有机合成中发挥作用,特别是在环戊烯酮的区域选择性和化学选择性溴化中。这一过程对于合成溴代取代的环戊烯酮至关重要,而环戊烯酮是有机合成中的关键合成子,可用于制备各种有用的物质 (Shirinian et al., 2012)。

光催化反应

在光催化中,4-溴-2,3,6-三氟苯酚用于涉及 N-芳基氨基酸和溴三氟丙烯的反应,从而合成四氢喹啉。这展示了其在光催化应用中合成复杂有机化合物的潜力 (Zeng, Li, Chen, & Zhou, 2022)。

氟化研究

该化合物用于探索氟化反应的研究,特别是在与二氟化氙的反应中。这些研究有助于理解氟化机理和氟代有机化合物的合成 (Koudstaal & Olieman, 2010)。

三氟甲基噻唑的合成

它用于三氟甲基噻唑及其在偶氮染料合成中的应用。这一过程展示了其在染料化学和材料科学领域的效用 (Tanaka et al., 1991)。

芳炔合成

4-溴-2,3,6-三氟苯酚参与芳炔合成,特别是在芳炔的生成和操作中,芳炔是有机合成中的中间体。这一应用对于开发新的合成方法具有重要意义 (Schlosser & Castagnetti, 2001)。

聚酰亚胺合成中的应用

该化合物用于由三苯胺基二胺单体合成聚酰亚胺。这一应用在聚合物化学领域很重要,特别是在开发具有特定热、光和电性能的材料方面 (Choi, Cho, & Yoon, 2010)。

有机锂化学

其衍生物在有机锂化学中得到探索,用于研究质子化和功能化等反应,有助于理解有机锂试剂及其应用 (Tamborski & Soloski, 1967)。

荧光偶氮染料

该化合物有助于合成荧光偶氮苯,后者在活组织的可视化中具有应用,突出了其在生物化学和材料科学中的作用 (Yoshino et al., 2010)。

化学反应中的位阻效应

它参与了研究化学反应中的位阻效应,特别是在质子化和功能化的背景下。这项研究有助于更广泛地理解位阻如何影响化学反应 (Schlosser et al., 2006)。

安全和危害

The safety data sheet for “4-Bromo-2,3,6-trifluorophenol” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing, gloves, and eye/face protection .

作用机制

Target of Action

Similar compounds have been known to exhibit antimicrobial properties , suggesting potential targets could be microbial cells or specific enzymes within these cells.

Mode of Action

Based on the properties of similar compounds, it may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth .

Biochemical Pathways

Similar compounds have been shown to interfere with various metabolic processes in microbial cells .

Result of Action

Based on the properties of similar compounds, it may lead to the inhibition of microbial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3,6-trifluorophenol . Factors such as pH, temperature, and presence of other substances can affect its antimicrobial activity .

属性

IUPAC Name |

4-bromo-2,3,6-trifluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHGAOPLTHSAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479454 | |

| Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192446-70-1 | |

| Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)

![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)